Syringetin

Beschreibung

Eigenschaften

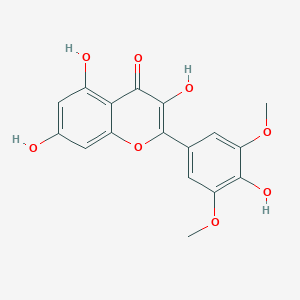

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-11-3-7(4-12(24-2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6-10(13)25-17/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMAPBJVXOGOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196074 | |

| Record name | Syringetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4423-37-4 | |

| Record name | Syringetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4423-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004423374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syringetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYRINGETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J68JG79B9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Syringetin: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin (3,5,7,4′-tetrahydroxy-3′,5′-dimethoxyflavone) is an O-methylated flavonol, a class of flavonoids recognized for its diverse pharmacological activities. As a derivative of myricetin, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates.

Natural Sources of this compound

This compound is distributed throughout the plant kingdom, often found in its glycosidic forms, such as this compound-3-O-glucoside or this compound-3-O-galactoside. The concentration of this compound and its derivatives can vary significantly depending on the plant species, the specific part of the plant, and environmental conditions. Red grapes and products derived from them, like red wine, are notable sources.[1] Below is a summary of various plant species and the parts in which this compound has been identified.

| Plant Family | Genus and Species | Common Name | Plant Part | Form of this compound |

| Vitaceae | Vitis vinifera | Grape | Skin (Red Varieties) | This compound, this compound-3-O-glucoside |

| Ericaceae | Vaccinium ashei | Rabbiteye Blueberry | Fruit | This compound, this compound-3-O-α-rhamnopyranoside |

| Ericaceae | Vaccinium uliginosum | Bog Bilberry | Fruit | This compound-3-O-β-glucopyranoside, this compound-3-O-β-galactopyranoside |

| Primulaceae | Lysimachia congestiflora | Denseflower Loosestrife | Whole Plant | This compound, this compound-3-O-α-arabinofuranoside, this compound-3-rhamnoside |

| Meliaceae | Soymida febrifuga | Indian Redwood | Root Heartwood | This compound, Dihydrothis compound |

| Lamiaceae | Perilla frutescens | Perilla | - | This compound-3-O-β-D-glucoside |

| Pinaceae | Larix sibirica | Siberian Larch | Needles | This compound-3-rutinoside |

| Fabaceae | Caragana jubata | - | - | This compound glycosides |

| Amaranthaceae | Atriplex halimus | Saltbush | - | This compound glycosides |

| Lythraceae | Punica granatum | Pomegranate | - | This compound |

| Solanaceae | Capsicum annuum | Bell Pepper | - | This compound |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from natural sources typically involves a multi-step process encompassing extraction, hydrolysis (for glycosides), and chromatographic purification. The following is a generalized protocol synthesized from various reported methods for flavonoid isolation.

Sample Preparation and Extraction

-

Objective: To extract crude flavonoids, including this compound and its glycosides, from the plant matrix.

-

Protocol:

-

Drying and Grinding: The selected plant material (e.g., grape skins, leaves) is first washed and then dried in a shaded, well-ventilated area or in an oven at a controlled temperature (typically 40-60°C) to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Common solvents include methanol, ethanol, acetone, or chloroform. The choice of solvent depends on the polarity of the target compounds. For flavonols like this compound, methanol or ethanol are often effective.

-

Maceration: The plant powder is soaked in the solvent (e.g., 80% methanol) at a solid-to-solvent ratio of approximately 1:10 (w/v) for 24-72 hours at room temperature with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, which allows for continuous extraction with a fresh solvent.

-

Ultrasound-Assisted Extraction (UAE): To enhance extraction efficiency and reduce extraction time, the mixture can be subjected to ultrasonication.

-

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Hydrolysis of Glycosides (Optional)

-

Objective: To cleave the sugar moieties from this compound glycosides to yield the aglycone (this compound). This step is necessary if the primary goal is to isolate the aglycone.

-

Protocol:

-

The crude extract is dissolved in an acidic solution (e.g., 2M HCl in methanol).

-

The solution is refluxed for 2-4 hours.

-

After cooling, the solution is partitioned with a non-polar solvent like ethyl acetate. The this compound aglycone will preferentially move to the ethyl acetate layer.

-

The ethyl acetate layer is collected and evaporated to dryness.

-

Chromatographic Purification

-

Objective: To separate this compound from other compounds in the crude or hydrolyzed extract.

-

Protocol:

-

Column Chromatography (CC): This is a primary purification step.

-

Stationary Phase: Silica gel is commonly used. For further purification, Sephadex LH-20 can be employed.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used. For silica gel, a common gradient starts with a non-polar solvent like n-hexane and gradually introduces more polar solvents like ethyl acetate and methanol. The fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (identified by comparison with a standard or by UV visualization) are pooled.

-

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating compounds from complex mixtures without a solid support matrix, thus avoiding irreversible adsorption. The choice of the two-phase solvent system is critical and is determined based on the partition coefficient (K) of the target compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity, preparative HPLC is often used.

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient of acidified water (e.g., with formic acid or acetic acid) and an organic solvent like methanol or acetonitrile is used.

-

Detection: A UV detector is used to monitor the elution of the compounds. The peak corresponding to this compound is collected.

-

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from a plant source.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as differentiation, proliferation, and apoptosis.

1. BMP-2/ERK1/2 Signaling Pathway in Osteoblast Differentiation

This compound induces the differentiation of human osteoblasts, the cells responsible for bone formation.[2] This is achieved through the activation of the Bone Morphogenetic Protein-2 (BMP-2) signaling pathway, which subsequently activates the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[3]

2. Inhibition of Osteoclastogenesis via AKT/mTOR Pathway

In the context of cancer-induced bone metastasis, this compound has been shown to suppress the formation of osteoclasts, the cells responsible for bone resorption.[4] This inhibitory effect is mediated through the AKT/mTOR signaling pathway.[4]

3. Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

This compound exhibits anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest in the G2/M phase.[3] This is associated with the enhancement of the caspase-3-mediated apoptosis pathway and a reduction in the levels of cyclin D1 and COX-2, which are often upregulated in cancers.[3]

Conclusion

This compound is a promising natural compound with a wide range of biological activities. Its presence in various edible plants, particularly red grapes, makes it an accessible compound for further research. The isolation and purification of this compound can be achieved through a combination of solvent extraction and chromatographic techniques. Understanding the signaling pathways modulated by this compound provides a foundation for elucidating its mechanisms of action and exploring its potential as a therapeutic agent in various diseases, including bone disorders and cancer. This guide serves as a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development, providing the necessary information to further investigate the potential of this intriguing flavonoid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses osteoclastogenesis mediated by osteoblasts in human lung adenocarcinoma. | Sigma-Aldrich [sigmaaldrich.com]

Syringetin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringetin, a naturally occurring O-methylated flavonol, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. The information is curated to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Quantitative data is presented in structured tables for ease of comparison, and relevant signaling pathways and experimental workflows are visualized using diagrams.

Chemical Identity and Structure

This compound, systematically named 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-1-benzopyran-4-one, is a derivative of myricetin.[1] Its structure is characterized by a flavonoid backbone with methoxy groups at the 3' and 5' positions of the B-ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-1-benzopyran-4-one[1] |

| Synonyms | 3',5'-O-Dimethylmyricetin, 3',5'-Dimethoxy-3,5,7,4'-tetrahydroxyflavone[1] |

| CAS Number | 4423-37-4[1] |

| Molecular Formula | C₁₇H₁₄O₈[1] |

| SMILES | COc1cc(cc(OC)c1O)C2=C(C(=O)c3c(O)cc(O)cc3O2)O[1] |

| InChI | InChI=1S/C17H14O8/c1-23-11-3-7(4-12(24-2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6-10(13)25-17/h3-6,18-20,22H,1-2H3[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Protocol Summary |

| Molecular Weight | 346.291 g/mol [1] | Calculated from the molecular formula. |

| Melting Point | 288-289 °C[2] | Typically determined by capillary melting point apparatus. The sample is heated at a controlled rate, and the temperature range of melting is observed. |

| Solubility | Soluble in DMSO.[3] Specific solubility in aqueous and organic solvents requires further experimental determination. | General Protocol for Flavonoid Solubility: An excess of the flavonoid is added to a known volume of the solvent. The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the flavonoid in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[2] |

| pKa | Data not available. | General Protocol for Flavonoid pKa Determination: Potentiometric titration or UV-Vis spectrophotometry are common methods. For UV-Vis, the absorbance of the flavonoid solution is measured at various pH values. The change in absorbance, due to the ionization of the hydroxyl groups, is used to calculate the pKa values.[4][5] |

| UV-Vis λmax | 253, 375 nm (in DMSO)[3] | A solution of this compound in a suitable solvent (e.g., DMSO or ethanol) is prepared, and its absorbance is measured across a range of UV-Visible wavelengths using a spectrophotometer to identify the wavelengths of maximum absorbance. |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

This compound demonstrates radical scavenging capabilities.

Table 3: Antioxidant Activity of this compound

| Assay | IC₅₀ Value | Experimental Protocol Summary |

| Trolox Equivalent Antioxidant Capacity (TEAC) | 12.3 µM[3] | This assay measures the ability of the antioxidant to scavenge the stable radical cation ABTS•+. The reduction in the absorbance of the ABTS•+ solution upon addition of the antioxidant is measured spectrophotometrically. |

| DPPH Radical Scavenging | IC₅₀ for this compound-3-O-β-d-glucoside: 286.6 ± 3.5 µg/mL[1] | The ability of the compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured by the decrease in absorbance at a specific wavelength. |

| ABTS Radical Scavenging | IC₅₀ for this compound-3-O-β-d-glucoside: 283.0 ± 1.5 µg/mL[1] | Similar to the TEAC assay, this method measures the scavenging of the ABTS radical cation, typically generated by reaction with potassium persulfate. |

Anticancer Activity

This compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.

Table 4: Anticancer Activity of this compound

| Cell Line | Effect | Concentration |

| Caco-2 (Colorectal adenocarcinoma) | Reduced proliferation, induced cell cycle arrest at G2/M phase, decreased cyclin D1 and COX-2 levels.[1][3] | 50 µM[1][3] |

This compound's anticancer effects are mediated through the modulation of several signaling pathways. It has been reported to induce G2/M phase cell cycle arrest and apoptosis in colorectal adenocarcinoma cells.[1]

Caption: this compound's anticancer mechanism.

Caption: Workflow for cell viability and cycle analysis.

Bone Metabolism

This compound has been shown to influence bone cell differentiation. It induces human osteoblast differentiation through the bone morphogenetic protein-2 (BMP-2) pathway, activating SMAD1/5/8 and extracellular signal-regulated kinase 1/2 (ERK1/2).[6] Furthermore, this compound can suppress osteoclastogenesis, which is mediated by osteoblasts in human lung adenocarcinoma, via the AKT/mTOR signaling pathway.

Caption: this compound's role in bone metabolism.

Other Activities

This compound also demonstrates α-glucosidase inhibitory activity with an IC₅₀ value of 36.8 µM.[3]

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a variety of biological activities that warrant further investigation for therapeutic applications. This guide provides a foundational understanding of its properties and mechanisms of action, intended to facilitate future research and development. Further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to establish its safety and efficacy in preclinical and clinical settings.

References

- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Progress in pKa Determination Technology: Case Studies in Low and High Soluble Flavonoids [pion-inc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

Syringetin: An In-depth Technical Guide on In Vivo Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin (3,5,7,4′-tetrahydroxy-3′,5′-dimethoxyflavone) is an O-methylated flavonol, a class of flavonoids found in various natural sources, including red grapes and wine.[1][2] The methylation of hydroxyl groups in flavonoids is a critical structural modification that has been shown to significantly enhance metabolic stability and membrane transport, thereby improving oral bioavailability.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and metabolism in vivo, drawing upon available data for this compound and structurally related O-methylated flavonoids. It details common experimental protocols and visualizes key pathways to support further research and drug development efforts.

Bioavailability of this compound and O-Methylated Flavonoids

The O-methylation of flavonoids generally leads to improved physiological properties compared to their non-methylated counterparts.[1] This is attributed to the fact that methylation of free phenolic hydroxyls creates derivatives that are less susceptible to conjugation with glucuronic acid or sulfate, resulting in higher metabolic stability.[1] Furthermore, methylation enhances the transport of these molecules across biological membranes, such as in intestinal absorption, which considerably increases oral bioavailability.[1][3] Studies have documented an 8- to 10-fold greater intestinal absorption for methylated flavonoids when compared to their non-methylated parent compounds.[3][4]

Quantitative Pharmacokinetic Data

While specific in vivo pharmacokinetic data for this compound is limited in publicly available literature, studies on other O-methylated flavonoids, such as tangeretin, provide valuable insights into the expected pharmacokinetic profile. The following table summarizes the pharmacokinetic parameters of tangeretin in rats after a single oral administration, which can serve as a proxy for understanding the potential behavior of this compound.

| Parameter | Value | Unit |

| Tangeretin (50 mg/kg, oral administration in rats) | ||

| Cmax (Maximum Plasma Concentration) | 0.87 ± 0.33 | μg/mL |

| Tmax (Time to reach Cmax) | 340.00 ± 48.99 | min |

| t1/2 (Elimination Half-life) | 342.43 ± 71.27 | min |

| AUC (Area Under the Curve) | 213.78 ± 80.63 | min·μg/mL |

| Absolute Oral Bioavailability | 27.11 | % |

| Data from a study on tangeretin, a polymethoxylated flavonoid, provides a reference for the potential pharmacokinetics of this compound.[5] |

In Vivo Metabolism of this compound

Following oral administration, flavonoids undergo extensive metabolism, primarily through phase II conjugation reactions, namely glucuronidation and sulfation, in the small intestine and liver.[3][6] These reactions are the main reason for the generally low bioavailability of many flavonoids.[6] this compound, with its free hydroxyl groups, is a substrate for these metabolic pathways. The presence of this compound in the form of glucuronides has been observed in blueberry fruits.[1]

The primary metabolites of this compound expected to be found in vivo are its glucuronide and sulfate conjugates. The methylation at the 3' and 5' positions of this compound, however, blocks these sites from conjugation, potentially leading to a different metabolic profile compared to its parent compound, myricetin. The remaining free hydroxyl groups at the 3, 5, 7, and 4' positions are potential sites for glucuronidation and sulfation.

Experimental Protocols

Standard protocols for evaluating the in vivo bioavailability and metabolism of flavonoids like this compound in rodent models typically involve the following steps.

Animal Studies

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[7][8]

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (controlled temperature, humidity, and light-dark cycle) with free access to food and water.[7]

-

Fasting: Rats are typically fasted for 12 hours prior to oral administration of the compound, with continued access to water.[8]

-

Administration: A single dose of the compound, dissolved or suspended in a suitable vehicle (e.g., 10% sucrose solution), is administered via oral gavage.[8][9] Recommended gavage volumes are typically between 10-40 mL/kg.[10]

Blood Sampling

-

Method: Blood samples are collected at multiple time points post-administration to characterize the pharmacokinetic profile. Common collection sites include the jugular vein (via cannulation), subclavian vein, or orbital sinus.[9][11][12]

-

Time Points: A typical sampling schedule might include 0, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0 hours after oral administration.[7]

-

Sample Processing: Blood is collected in heparinized tubes and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.[7]

Bioanalytical Method: LC-MS/MS

-

Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.[7]

-

Chromatography: The separation of the analyte and its metabolites is achieved using high-performance liquid chromatography (HPLC) with a C18 column.[7]

-

Mass Spectrometry: Quantification is performed using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode with negative electrospray ionization (ESI-).[7]

-

Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[13]

Visualizations

Experimental Workflow

Metabolic Pathway

Signaling Pathways

This compound has been reported to influence several key signaling pathways, suggesting its potential for therapeutic applications.

BMP-2/ERK1/2 Signaling Pathway

This compound has been shown to induce human osteoblast differentiation through the Bone Morphogenetic Protein-2 (BMP-2) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway.

DAF-16 Signaling Pathway

In studies using C. elegans, this compound has been documented to enhance lifespan, an effect dependent on the DAF-16 transcription factor, which is a key component of the insulin/IGF-1 signaling pathway.

References

- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. jfda-online.com [jfda-online.com]

- 6. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downstate.edu [downstate.edu]

- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.unsw.edu.au [research.unsw.edu.au]

- 11. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 12. einsteinmed.edu [einsteinmed.edu]

- 13. agilent.com [agilent.com]

Syringetin: A Technical Guide to Its Anti-inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringetin, an O-methylated flavonol found in various plants, including red grapes, has garnered interest for its potential health benefits, including antioxidant, anticancer, and antidiabetic properties.[1] While its anti-inflammatory effects are often cited, a detailed understanding of the underlying molecular mechanisms remains largely unexplored in the scientific literature. This technical guide synthesizes the current, albeit limited, knowledge on this compound's role in modulating core anti-inflammatory signaling pathways. It also draws parallels with more extensively studied, structurally similar flavonoids like myricetin to propose potential mechanisms of action that warrant further investigation. This document is intended to serve as a foundational resource for researchers aiming to elucidate the therapeutic potential of this compound in inflammatory diseases.

Introduction to this compound and Inflammation

This compound (3,5,7,4′-tetrahydroxy-3′,5′-dimethoxyflavone) is a flavonoid derived from myricetin.[1] Flavonoids, as a class of polyphenolic compounds, are well-known for their diverse pharmacological activities. The methylation of hydroxyl groups in flavonoids can enhance their metabolic stability and bioavailability, potentially increasing their therapeutic efficacy.[1]

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective mechanism that involves the activation of immune cells and the release of inflammatory mediators. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. Key signaling pathways that regulate the inflammatory response include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NOD-like receptor protein 3 (NLRP3) inflammasome. This guide will explore the current understanding and propose putative mechanisms of this compound's interaction with these pathways.

Core Anti-inflammatory Signaling Pathways and this compound

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.

Current Evidence for this compound: Direct experimental evidence detailing this compound's effect on the NF-κB pathway is currently scarce in peer-reviewed literature. However, studies on the structurally related flavonoid, myricetin, have shown that it can suppress NF-κB activation by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit in LPS-stimulated macrophages.[2][3] This suggests a potential, yet unconfirmed, mechanism for this compound. Molecular docking studies on syringic acid, a related phenolic acid, have shown it can bind to IκB kinase (IKK), which is crucial for NF-κB activation.[4]

Proposed Mechanism of Action (Hypothetical): Based on related compounds, this compound may inhibit the NF-κB pathway by:

-

Inhibiting the IKK complex, thereby preventing IκBα phosphorylation and degradation.

-

Stabilizing the NF-κB/IκBα complex in the cytoplasm.

-

Preventing the nuclear translocation of the active p65 subunit of NF-κB.

References

- 1. Syringin attenuates Alzheimer's disease-associated neuroinflammation by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myricetin attenuates LPS-induced inflammation in RAW 264.7 macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular docking analysis of syringic acid with proteins in inflammatory cascade - PMC [pmc.ncbi.nlm.nih.gov]

Syringetin Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin, an O-methylated flavonol found in various natural sources, including red grapes and wine, has garnered significant attention in the scientific community for its diverse pharmacological properties.[1][2] Its derivatives, both naturally occurring and synthetic, have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and underlying molecular mechanisms of this compound and its derivatives, with a focus on their antioxidant, anti-cancer, anti-inflammatory, and neuroprotective effects.

Data Presentation: Biological Activities of this compound and Its Derivatives

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various studies.

Table 1: Antioxidant Activity of this compound and Its Derivatives

| Compound | Assay | IC50 Value | Reference |

| This compound-3-O-β-d-glucoside | DPPH Radical Scavenging | 286.6 ± 3.5 µg/mL | [1][3] |

| This compound-3-O-β-d-glucoside | ABTS Radical Scavenging | 283.0 ± 1.5 µg/mL | [1][3] |

Table 2: Anti-cancer Activity of this compound and Its Derivatives

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | Caco-2 (colorectal adenocarcinoma) | Proliferation | Not specified, but effective | [1] |

| Myricetin Derivative (6d) | MDA-MB-231 (human breast cancer) | Telomerase Inhibition | 0.91 µM | [4] |

| Synephrine Derivative (10S-E2) | K562 (leukemia) | MTT | ~13 µM (after 24h) | [2] |

| Synephrine Derivative (10S-E2) | Granta (lymphoma) | MTT | ~13 µM (after 24h) | [2] |

| Synephrine Derivative (13S-G2) | K562 (leukemia) | MTT | 50-70 µM | [2] |

| Synephrine Derivative (13S-G2) | Granta (lymphoma) | MTT | 50-70 µM | [2] |

| Tetrahydrocurcumin Derivative (4g) | HCT-116 (human colon carcinoma) | Not specified | 1.09 ± 0.17 µM | [5] |

| Tetrahydrocurcumin Derivative (4g) | A549 (lung cancer) | Not specified | 45.16 ± 0.92 µM | [5] |

| Quercetin Derivative (8q) | MCF-7 (breast cancer) | Cytotoxicity | 35.49 ± 0.21 µM | [6] |

Table 3: Anti-inflammatory Activity of this compound and Its Derivatives

| Compound | Assay | IC50 Value | Reference |

| Compound 51 (NF-κB inhibitor) | NO Release Inhibition (LPS-stimulated RAW264.7 cells) | 3.1 ± 1.1 µM | [7] |

| Compound 51 (NF-κB inhibitor) | NF-κB Activity Inhibition (HEK293T cells) | 172.2 ± 11.4 nM | [7] |

| Flavonoids (various) | IL-5 Bioactivity Inhibition | 3.7 - 30.0 µM | [8] |

| Flavonoids (various) | Leukocyte Elastase, MMP-2, MMP-9 Inhibition | 0.4 - 450 µM | [8] |

Table 4: Antidiabetic Activity of this compound and Its Derivatives

| Compound | Assay | IC50 Value | Reference |

| This compound | α-glucosidase Inhibition | 36.8 µM | [9] |

| This compound 3-O-hexoside & Isorhamnetin 3-O-hexoside | α-glucosidase Inhibition | 11.94 ± 1.23 µg/mL | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.

Synthesis of this compound Derivatives

General Procedure for O-methylation:

A common method for synthesizing O-methylated flavonols like this compound involves the selective methylation of the precursor flavonoid, myricetin. A typical two-step protocol is as follows:

-

Protection of Hydroxyl Groups: To achieve selective methylation, the hydroxyl groups at positions 3, 5, 7, and 4' of myricetin are protected, often using benzyl groups.

-

Methylation: The protected myricetin is then treated with a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI), under alkaline conditions (pH 9–10). This selectively methylates the hydroxyl groups at the 3′ and 5′ positions to yield this compound.[10]

General Procedure for Glycosylation:

The synthesis of this compound glycosides can be achieved through enzymatic or chemical methods. In nature, glycosylation is carried out by glycosyltransferases.[1] Synthetic methods often involve the reaction of a protected this compound aglycone with an activated sugar donor.

Biological Activity Assays

1. Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate, add various concentrations of the test compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add different concentrations of the test compound to the ABTS•+ solution.

-

After a set incubation period, measure the decrease in absorbance.

-

Calculate the percentage of inhibition and the IC50 value.

-

2. Anti-cancer Activity Assay

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength around 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

3. Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages (e.g., RAW264.7):

-

Culture RAW264.7 cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of the this compound derivative for a short period.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.

-

After incubation, collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Determine the IC50 value for the inhibition of NO production.

-

-

Western Blot Analysis for Signaling Pathway Proteins (e.g., NF-κB):

-

Treat cells with the this compound derivative and/or an inflammatory stimulus (e.g., LPS or TNF-α).

-

Lyse the cells to extract total proteins.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, IκBα) and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

-

Detect the protein bands using a suitable detection reagent and imaging system.

-

Quantify the band intensities to determine the effect of the treatment on protein expression and phosphorylation.

-

4. Neuroprotective Activity Assay

-

Cell Viability Assay in a Neurotoxicity Model:

-

Culture neuronal cells (e.g., SH-SY5Y).

-

Induce neurotoxicity by exposing the cells to a neurotoxin (e.g., amyloid-beta oligomers, glutamate, or H2O2).

-

Co-treat or pre-treat the cells with various concentrations of the this compound derivative.

-

Assess cell viability using methods like the MTT assay.

-

Determine the EC50 value for the neuroprotective effect.

-

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating various intracellular signaling pathways.

Anti-cancer Signaling Pathways

This compound and its analogs have been shown to inhibit cancer cell growth through the induction of cell cycle arrest and apoptosis.[11] Key signaling pathways implicated include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some flavonoid derivatives have been shown to inhibit the phosphorylation of Akt, leading to decreased cancer cell viability.

-

MAPK Pathway (ERK1/2): The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. This compound can modulate this pathway to induce osteoblast differentiation.[10]

-

NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation and cancer. Some myricetin derivatives have been shown to down-regulate the expression of the p65 subunit of NF-κB, thereby inhibiting cancer progression.[4]

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound derivatives are often mediated by the inhibition of the NF-κB signaling pathway.

Neuroprotective Signaling Pathway

The neuroprotective effects of flavonoids like this compound are multifaceted and involve the modulation of pathways related to oxidative stress, inflammation, and apoptosis.

Conclusion

This compound and its derivatives represent a valuable class of natural compounds with significant therapeutic potential. Their diverse biological activities, including antioxidant, anti-cancer, anti-inflammatory, and neuroprotective effects, are well-documented. The modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB underlies these pharmacological actions. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the current knowledge on the biological activities of this compound derivatives, detailing essential experimental protocols, and visualizing the intricate signaling networks involved. Further research into the synthesis of novel derivatives and their evaluation in preclinical and clinical studies is warranted to fully exploit their therapeutic promise.

References

- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Bioinspired Syntheses of Partially Methylated Flavonoids – Untapped Source of Bioactivities [xiahepublishing.com]

- 5. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound|O-Methylated Flavonol|98% Purity [benchchem.com]

- 11. researchgate.net [researchgate.net]

Syringetin in Neurodegenerative Disease Models: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. A common pathological thread weaving through these conditions is the progressive loss of neuronal structure and function, often accompanied by oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. In the quest for novel therapeutic agents, natural compounds have emerged as a promising frontier. Among these, syringetin, an O-methylated flavonol found in red wine and various plants, has garnered attention for its potential neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's role in preclinical models of neurodegenerative diseases, summarizing key quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways.

This compound's therapeutic potential is believed to stem from its antioxidant and anti-inflammatory activities, which are common to many flavonoids.[1][2] However, its specific mechanisms of action in the context of neurodegeneration are still under active investigation. This guide aims to consolidate the existing preclinical evidence, offering a valuable resource for researchers and drug development professionals working to translate the promise of this compound and related compounds into tangible therapeutic strategies. While direct research on this compound is somewhat limited, this guide will also draw upon the more extensive research on structurally similar flavonoids, such as myricetin and quercetin, to provide a broader context and suggest potential avenues for future investigation into this compound's neuroprotective effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its closely related compounds in various neurodegenerative disease models.

Table 1: this compound and Syringin in Neurodegenerative Disease Models

| Compound | Model System | Target/Assay | Key Quantitative Finding(s) | Reference(s) |

| This compound | In vitro (BACE1 activity assay) | BACE1 Inhibition | Identified as a promising BACE1 inhibitor (specific IC50 not provided in abstract). | [2][3] |

| Syringin | SH-SY5Y cells (6-OHDA induced) | Reactive Oxygen Species (ROS) Production | 4 µM syringin reduced intracellular ROS by 73.1% compared to 6-OHDA alone. | [3] |

Table 2: Myricetin in Neurodegenerative Disease Models

| Model System | Target/Assay | Key Quantitative Finding(s) | Reference(s) |

| In vitro (BACE1 activity assay) | BACE1 Inhibition | IC50 = 2.8 µM | [4] |

| HEK293/tau441 cells | Tau Aggregation | 10 µM myricetin significantly decreased insoluble/soluble tau ratio. | [5] |

| In vitro (full-length human Tau) | Tau Liquid-Liquid Phase Separation (LLPS) | 10 µM myricetin increased the saturation concentration for Tau LLPS from 7.54 µM to 12.1 µM. | [6] |

| LPS-stimulated BV-2 microglia | Pro-inflammatory Cytokines | Myricetin (at 0.1–25 μM) inhibited LPS-induced TNF-α and IL-1β production. | [7] |

Table 3: Quercetin in Neurodegenerative Disease Models

| Model System | Target/Assay | Key Quantitative Finding(s) | Reference(s) |

| In vitro (BACE1 activity assay) | BACE1 Inhibition | IC50 = 5.4 µM | [4] |

| In vitro (MAO-A inhibition) | MAO-A Inhibition | IC50 = 1.52 µM | [8] |

| In vitro (MAO-B inhibition) | MAO-B Inhibition | IC50 = 28.39 µM | [8] |

Signaling Pathways Modulated by this compound and Related Flavonoids

This compound and its analogs are thought to exert their neuroprotective effects by modulating several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases.

Anti-inflammatory Signaling in Microglia

Chronic activation of microglia contributes to a persistent neuroinflammatory state that exacerbates neuronal damage. Flavonoids like myricetin have been shown to suppress the pro-inflammatory M1 phenotype of microglia. This is achieved by inhibiting signaling pathways such as the STAT1 pathway, which is crucial for the expression of inflammatory mediators.[9] Furthermore, flavonoids can modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response in microglia.[10]

Autophagy and Protein Clearance Pathways

Defective autophagy is a common feature in many neurodegenerative diseases, leading to the accumulation of toxic protein aggregates. Syringin has been shown to activate autophagy in a Parkinson's disease model by modulating the miR-34a/SIRT1/Beclin-1 pathway.[3] Similarly, myricetin has been demonstrated to activate ATG5-dependent autophagy to promote the clearance of phosphorylated tau.[6]

References

- 1. Effects of Various Flavonoids on the α-Synuclein Fibrillation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids as BACE1 inhibitors: QSAR modelling, screening and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syringin Prevents 6-Hydroxydopamine Neurotoxicity by Mediating the MiR-34a/SIRT1/Beclin-1 Pathway and Activating Autophagy in SH-SY5Y Cells and the Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BACE1 Inhibition Utilizing Organic Compounds Holds Promise as a Potential Treatment for Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fisetin inhibits tau aggregation by interacting with the protein and preventing the formation of β-strands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myricetin slows liquid–liquid phase separation of Tau and activates ATG5-dependent autophagy to suppress Tau toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cn.aminer.org [cn.aminer.org]

- 10. Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

Syringetin: A Deep Dive into its Anticancer Effects on Cellular Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringetin, a naturally occurring O-methylated flavonol, has garnered significant interest in oncological research for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the effects of this compound on cancer cell proliferation. It delves into the molecular mechanisms underlying its action, including the induction of apoptosis and cell cycle arrest, and its influence on key signaling pathways. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and visualizes the complex biological interactions through signaling pathway diagrams, offering a valuable resource for researchers and professionals in drug development.

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound (3,5,7,4′-tetrahydroxy-3′,5′-dimethoxyflavone), an O-methylated derivative of myricetin, is one such flavonoid that has demonstrated promising antiproliferative effects against several types of cancer. Its unique chemical structure contributes to its biological activity, which involves the modulation of multiple cellular processes critical for cancer cell growth and survival. This guide aims to consolidate the current scientific knowledge on this compound's impact on cancer cell proliferation, providing a detailed technical resource for the scientific community.

Effects on Cancer Cell Proliferation: Quantitative Data

This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. While extensive data across a wide range of cancer cell lines is still emerging, existing studies provide valuable insights.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |

| Caco-2 | Colorectal Adenocarcinoma | ~50 | Not Specified | [1] |

Table 1: IC50 values of this compound in a cancer cell line.

Exposure of Caco-2 colorectal adenocarcinoma cells to 50 µM of this compound resulted in a dose-dependent reduction in the levels of cyclin D1 and COX-2, both of which are often upregulated in various cancers[1].

Mechanisms of Action

This compound exerts its antiproliferative effects through several interconnected mechanisms, primarily by inducing cell cycle arrest and apoptosis.

Cell Cycle Arrest

This compound has been observed to halt the progression of the cell cycle, predominantly at the G2/M phase. This prevents cancer cells from dividing and proliferating.

| Cell Line | Cancer Type | Effect on Cell Cycle | Quantitative Change | Reference |

| Caco-2 | Colorectal Adenocarcinoma | G2/M phase arrest | 16.7% reduction in G0/G1, 16.1% increase in G2/M | [1] |

Table 2: Effect of this compound on the cell cycle of cancer cells.

The arrest at the G2/M checkpoint is a critical mechanism by which this compound inhibits the growth of cancer cells[1]. This effect is often associated with the modulation of key cell cycle regulatory proteins.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in cancer cells, contributing to its anticancer activity. One of the key mechanisms is through the enhancement of caspase-3-mediated apoptosis pathways. This is particularly evident in its role as a radiosensitizer, where it enhances the apoptotic effects of radiation on cancer cells.

Modulation of Signaling Pathways

The anticancer effects of this compound are orchestrated through its interaction with and modulation of several key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt and MAPK/ERK Pathways

The PI3K/Akt and MAPK/ERK signaling pathways are central to cell growth, proliferation, and survival. This compound has been shown to influence these pathways. For instance, in the context of osteoblast differentiation, which is relevant to bone metastasis, this compound treatment leads to the increased activation of SMAD1/5/8 and extracellular signal-regulated kinase 1/2 (ERK1/2)[1]. The precise effects of this compound on the phosphorylation status of Akt and ERK in various cancer cell lines require further detailed investigation.

NF-κB and STAT3 Signaling

The NF-κB and STAT3 signaling pathways are critical mediators of inflammation and are constitutively active in many cancers, promoting cell survival and proliferation. While the direct inhibitory effects of this compound on NF-κB and STAT3 phosphorylation are still under active investigation, many flavonoids are known to modulate these pathways.

Figure 1: Overview of signaling pathways modulated by this compound.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of this compound's effects on cancer cells.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., Caco-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 50 µM) for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, cleaved caspase-3, Cyclin D1) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Figure 2: General experimental workflow for in vitro studies.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent by inhibiting cancer cell proliferation through the induction of G2/M cell cycle arrest and apoptosis. Its modulatory effects on key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, underscore its multifaceted mechanism of action. However, further research is imperative to fully elucidate its therapeutic potential. Future studies should focus on:

-

Expanding IC50 Profiling: Determining the IC50 values of this compound across a broader range of human cancer cell lines to identify sensitive cancer types.

-

In-depth Mechanistic Studies: Conducting detailed investigations into the effects of this compound on the phosphorylation status of key proteins within the PI3K/Akt, MAPK/ERK, NF-κB, and STAT3 pathways.

-

In Vivo Efficacy: Evaluating the antitumor efficacy of this compound in preclinical xenograft models to translate in vitro findings to a more complex biological system.

-

Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents or radiotherapy to enhance treatment efficacy and overcome drug resistance.

A thorough understanding of these aspects will be crucial for the development of this compound as a novel therapeutic strategy in the fight against cancer.

References

Syringetin Glycosides: A Technical Guide to Their Mechanisms and Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin, an O-methylated flavonol, and its corresponding glycosides are polyphenolic compounds found in a variety of plants, including red grapes, blueberries, and medicinal herbs.[1] As members of the flavonoid family, these molecules have garnered significant scientific interest due to their extensive pharmacological activities. Methylation and glycosylation of the core flavonol structure enhance metabolic stability and bioavailability, making this compound derivatives attractive candidates for therapeutic development.[1] This technical guide provides an in-depth overview of the biological functions of this compound glycosides, focusing on their antioxidant, anti-inflammatory, and anticancer properties. It includes a summary of quantitative data, detailed experimental protocols, and diagrams of the key signaling pathways involved in their mechanism of action.

Biological Functions and Mechanisms of Action

This compound and its glycosides exert a wide spectrum of biological effects, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and hepatoprotective activities.[1][2] The mechanisms underlying these functions are often linked to the modulation of key cellular signaling pathways.

Antioxidant Activity

This compound and its derivatives contribute to cellular protection by directly scavenging free radicals and enhancing the endogenous antioxidant defense systems. The glycoside form, syringin, has been shown to increase the activity of antioxidant enzymes.[3][4]

Anti-inflammatory Activity

A primary mechanism for the anti-inflammatory effects of this compound glycosides is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[3][5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators such as TNF-α, IL-6, and COX-2.[6][7] Flavonols, likely including this compound, inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the active NF-κB p65 subunit, thereby downregulating the expression of inflammatory genes.[7][8]

This anti-inflammatory action is also linked to the activation of Sirtuin 1 (SIRT1), a deacetylase that can suppress NF-κB signaling.[9] Syringin has been shown to upregulate the expression of SIRT1, which is believed to contribute to its anti-inflammatory effects.[9]

Anticancer Activity

This compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, in Caco-2 colorectal adenocarcinoma cells, this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis.[1][3] This is associated with a dose-dependent reduction in the levels of cyclin D1 and COX-2, proteins that are often upregulated in cancers.[1][3] Furthermore, syringin has shown selective cytotoxicity against MCF-7 breast cancer cells while being non-toxic to healthy fibroblast cells.[10] It also inhibits several receptor tyrosine kinases (TGF-βR1, HER2, EGFR, FGFR4) and matrix metalloproteinase-2 (MMP-2), which are crucial for cancer progression and angiogenesis.[10]

The SIRT1 pathway, activated by syringin, plays a role in cellular stress resistance and metabolism, which can influence cancer cell survival. Syringin upregulates both SIRT1 and its coactivator PGC-1α, which are involved in mitochondrial biogenesis and oxidative stress response.[9][11]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its glycosides from various studies.

Table 1: Antioxidant and Enzyme Inhibitory Activity

| Compound | Assay | Result (IC₅₀ / EC₅₀) | Reference |

| This compound | α-Glucosidase Inhibition | IC₅₀: 36.8 µM | [3] |

| This compound-3-O-β-d-glucoside | DPPH Radical Scavenging | IC₅₀: 286.6 ± 3.5 µg/mL | [3] |

| This compound-3-O-β-d-glucoside | ABTS Radical Scavenging | IC₅₀: 283.0 ± 1.5 µg/mL | [3] |

Table 2: Anticancer and Cytotoxic Activity

| Compound | Cell Line | Assay | Result (IC₅₀) | Exposure Time | Reference |

| Syringin | MCF-7 (Breast Cancer) | MTT | 32.11 µM | 24 hours | [10] |

| Syringin | MCF-7 (Breast Cancer) | MTT | 21.35 µM | 48 hours | [10] |

| Syringin | HDFn (Normal Fibroblast) | MTT | >100 µM | 24 & 48 hours | [10] |

Table 3: Kinase and Enzyme Inhibition (Anticancer Targets)

| Compound | Target Enzyme/Kinase | Result (IC₅₀) | Reference |

| Syringin | TGF-βR1 Kinase | 6.48 µM | [10] |

| Syringin | HER2 Kinase | 7.18 µM | [10] |

| Syringin | EGFR Kinase | 12.38 µM | [10] |

| Syringin | FGFR4 Kinase | 16.03 µM | [10] |

| Syringin | MMP-2 | 16.07 µM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound glycosides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of the test compound (this compound glycoside) at various concentrations. A vehicle control (e.g., methanol) is used as a blank. Ascorbic acid is often used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.[12][13]

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cells (e.g., Caco-2, MCF-7, or H9c2) into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[5][14]

-

Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound glycoside. Include a vehicle-treated control group.

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm, with a reference wavelength of around 630 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value, the concentration that inhibits cell viability by 50%, is calculated from the dose-response curve.

Conclusion

This compound and its glycosides are promising natural compounds with a range of beneficial pharmacological properties. Their antioxidant, anti-inflammatory, and anticancer effects are underpinned by their ability to modulate critical cellular signaling pathways, including the NF-κB and SIRT1 pathways. The quantitative data indicate potent activity, particularly in the context of cancer cell inhibition. The provided experimental protocols serve as a foundation for researchers to further investigate and validate the therapeutic potential of these compounds. Future research should focus on preclinical and clinical studies to fully elucidate the safety, efficacy, and bioavailability of this compound glycosides for the development of novel therapeutic agents.

References

- 1. Syringin exerts anti-inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cardiomyocyte H9c2 Cells Exhibit Differential Sensitivity to Intracellular Reactive Oxygen Species Generation with Regard to Their Hypertrophic vs Death Responses to Exogenously Added Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

An In-depth Technical Guide to the Syringetin Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin, an O-methylated flavonol, is a plant secondary metabolite of significant interest due to its potential pharmacological activities. Found in a variety of plants, including red grapes (Vitis vinifera), it contributes to the antioxidant properties and potential health benefits of derived food products. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, regulatory mechanisms, and experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development.

Core Biosynthetic Pathway

This compound biosynthesis is a branch of the general flavonoid pathway, originating from the amino acid phenylalanine. The pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton, followed by specific hydroxylation and methylation steps.

The core pathway leading to this compound can be summarized as follows:

-

General Phenylpropanoid Pathway : The pathway begins with the conversion of L-phenylalanine to 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

-

Chalcone Synthesis : Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Flavanone Formation : Chalcone isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to naringenin, a key intermediate flavanone.

-

Hydroxylation to Dihydroflavonols : Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol.

-

B-ring Hydroxylation : This is a critical branching point. Flavonoid 3',5'-hydroxylase (F3'5'H), a cytochrome P450 enzyme, hydroxylates dihydrokaempferol at both the 3' and 5' positions of the B-ring to produce dihydromyricetin.[1] The expression of F3'5'H is crucial for the synthesis of tri-hydroxylated flavonoids like this compound and is notably absent in white grape varieties.[2]

-

Flavonol Synthesis : Flavonol synthase (FLS) introduces a double bond in the C-ring of dihydromyricetin to form myricetin.

-

O-Methylation Cascade : The final steps involve sequential O-methylation of myricetin, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

-

An O-methyltransferase first methylates myricetin at the 3'-hydroxyl group to produce laricitrin.

-

Subsequently, laricitrin 5'-O-methyltransferase (a specific OMT) methylates laricitrin at the 5'-hydroxyl group to yield the final product, this compound.[3]

-

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily by the interplay of various transcription factors. Environmental cues such as light and hormonal signals also play a significant role in modulating the expression of the biosynthetic genes.

Transcriptional Regulation

The expression of genes encoding the enzymes of the flavonoid pathway is largely controlled by a complex of transcription factors, including R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.

-

MYB Transcription Factors : In Vitis vinifera, several MYB transcription factors have been identified as key regulators of different branches of the flavonoid pathway. For instance, VvMYBF1 specifically activates the expression of flavonol synthase (FLS).[4] While a specific MYB factor directly controlling laricitrin 5'-O-methyltransferase has not been definitively identified, it is highly probable that a member of the R2R3-MYB family is involved. VvMYBPA1 is known to regulate proanthocyanidin synthesis, another branch of the flavonoid pathway.[5] The coordinated expression of these MYB factors dictates the metabolic flux towards different flavonoid end-products.[6][7]

The following diagram illustrates the hierarchical regulation of the flavonoid pathway by MYB transcription factors.

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway is essential for understanding its efficiency and for metabolic engineering efforts. The following tables summarize key quantitative data related to this pathway.

Table 1: Kinetic Parameters of Related Flavonoid O-Methyltransferases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism | Reference |

| CrOMT2 | Myricetin | 21.3 ± 1.2 | 0.15 ± 0.01 | 7042 | Citrus reticulata | [3] |

| PfOMT3 | Chrysin | 1.31 ± 0.11 | 0.021 ± 0.001 | 16030 | Perilla frutescens | [8] |

| POMT7 (Wild Type) | Quercetin | 15.2 ± 1.5 | 0.18 ± 0.02 | 11842 | Populus sp. | [9] |

Table 2: this compound Content in Grape Skins

| Grape Cultivar | This compound Content (mg/kg of fresh weight) | Analytical Method | Reference |

| Merlot | 0.544 | HPLC-DAD | [10] |

| Cabernet Sauvignon | 0.515 | HPLC-DAD | [10] |

| Pinot Noir | - | HPLC | [11] |

Note: this compound content can vary significantly based on cultivar, growing conditions, and analytical methodology.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.

Flavonoid Extraction from Grape Skins

Objective : To extract total flavonoids, including this compound, from grape skin tissue for subsequent analysis.

Materials :

-

Fresh or frozen grape skins

-

Liquid nitrogen

-

Lyophilizer

-

Methanol (HPLC grade)

-

Formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Protocol :

-